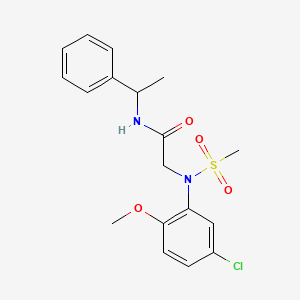![molecular formula C14H18F3NO3 B5196885 ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate](/img/structure/B5196885.png)
ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate, also known as TFP, is a synthetic compound widely used in scientific research. TFP belongs to the class of compounds called trifluoromethyl ketones, which are known for their unique chemical properties. TFP is a potent inhibitor of serine proteases, which makes it a valuable tool for studying enzyme function and regulation.
Mechanism of Action
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate inhibits serine proteases by binding to the active site of the enzyme. The trifluoromethyl group of ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate interacts with the serine residue in the active site, forming a covalent bond and irreversibly inhibiting the enzyme. This mechanism of action makes ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate a potent and specific inhibitor of serine proteases.
Biochemical and Physiological Effects
ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a serine protease inhibitor, ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate has been shown to inhibit other enzymes, including chymotrypsin and trypsin. ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro. However, the physiological effects of ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate in vivo are not well understood, and further research is needed to determine its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate has several advantages as a tool for studying enzyme function and regulation. It is a potent and specific inhibitor of serine proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate is also relatively easy to synthesize, and it has a long shelf life. However, ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate has some limitations. It is an irreversible inhibitor, which means that once it binds to an enzyme, it cannot be removed. This can make it difficult to study the kinetics of enzyme inhibition. In addition, ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate is toxic to cells at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for research on ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate. One area of research is the development of new inhibitors based on the structure of ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate. By modifying the structure of ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate, it may be possible to develop more potent and specific inhibitors of serine proteases. Another area of research is the study of the physiological effects of ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate in vivo. Further research is needed to determine the potential therapeutic applications of ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate, including its use as an anti-inflammatory agent or as a cancer treatment. Finally, the development of new methods for synthesizing ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate may make it more accessible to researchers and increase its use in scientific research.
Synthesis Methods
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate can be synthesized using a two-step process. In the first step, 4-isopropylaniline is reacted with ethyl trifluoroacetate in the presence of a base to form ethyl 4-(isopropylamino)phenyl trifluoroacetate. In the second step, the resulting compound is hydrolyzed in the presence of a strong acid to yield ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate. The overall yield of this process is approximately 50%.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate is widely used in scientific research as a tool for studying enzyme function and regulation. Serine proteases play a critical role in many biological processes, including blood clotting, digestion, and immune response. ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate is a potent inhibitor of serine proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate has been used to study the function and regulation of serine proteases in a wide range of organisms, including bacteria, plants, and animals.
properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propan-2-ylamino)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-4-21-12(19)13(20,14(15,16)17)10-5-7-11(8-6-10)18-9(2)3/h5-9,18,20H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGSKODEGJMGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)NC(C)C)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5196802.png)



![1-(4-bromophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5196823.png)
![2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol](/img/structure/B5196830.png)
![1-(2-chlorobenzyl)-N-[5-(4-morpholinyl)pentyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196859.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethylcyclohexanamine](/img/structure/B5196862.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5196876.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5196886.png)
![N-(4-nitrophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5196893.png)
![N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5196895.png)
![3-bromo-N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5196904.png)